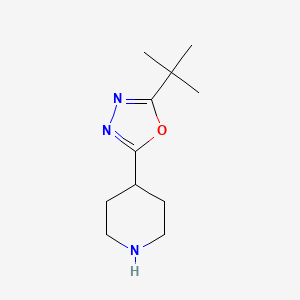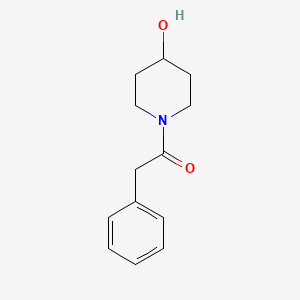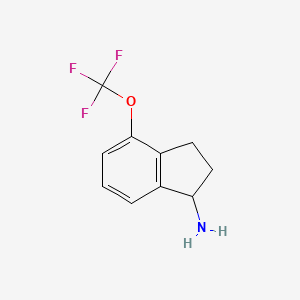![molecular formula C23H18N4O3 B3080391 9H-fluoren-9-ylmethyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate CAS No. 1082989-49-8](/img/structure/B3080391.png)
9H-fluoren-9-ylmethyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate
概要
説明
9H-fluoren-9-ylmethyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a fluorenylmethyl group, a benzotriazole moiety, and a carbamate linkage, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with 2-(benzotriazol-1-yl)acetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
9H-fluoren-9-ylmethyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylmethyl amines.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学的研究の応用
9H-fluoren-9-ylmethyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 9H-fluoren-9-ylmethyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The fluorenylmethyl group provides hydrophobic interactions, while the benzotriazole moiety can participate in hydrogen bonding and π-π stacking interactions. These interactions facilitate the binding of the compound to proteins and enzymes, modulating their activity and function.
類似化合物との比較
Similar Compounds
9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate: Similar structure but with a pyridine moiety instead of benzotriazole.
9H-fluoren-9-ylmethyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate: Contains a tert-butoxy group, offering different steric and electronic properties.
(9H-fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate: Features a tert-butoxy group and a different stereochemistry.
Uniqueness
The presence of the benzotriazole moiety in 9H-fluoren-9-ylmethyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate imparts unique properties such as enhanced stability and specific binding interactions, making it distinct from other similar compounds.
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c28-22(27-21-12-6-5-11-20(21)25-26-27)13-24-23(29)30-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19H,13-14H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDIZKBMJXDKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)N4C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082989-49-8 | |
| Record name | 1082989-49-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080318.png)
![4-[(4-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080320.png)
![4-[(3-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080323.png)
![8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B3080336.png)

![4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine](/img/structure/B3080352.png)
![4-[5-(Propan-2-YL)-1,3,4-oxadiazol-2-YL]piperidine](/img/structure/B3080362.png)
![4-[(3-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3080370.png)
![4-[(3-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080372.png)
![4-[(2-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080375.png)

![Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone](/img/structure/B3080378.png)

